molecular formula C7H14ClN B2805795 Octahydrocyclopenta[b]pyrrole hydrochloride CAS No. 2137857-51-1

Octahydrocyclopenta[b]pyrrole hydrochloride

Cat. No.: B2805795
CAS No.: 2137857-51-1
M. Wt: 147.65
InChI Key: PQAJNJOXKMQYSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Octahydrocyclopenta[b]pyrrole Development

The synthetic journey of this compound began with early transition-metal-catalyzed approaches. In 2005, Ney and Wolfe demonstrated the first palladium-mediated arylation of 3-azabicyclo[3.3.0]octane precursors, achieving diastereoselectivity >20:1 through ligand-controlled pathways. This breakthrough established the framework for stereochemical manipulation, as phosphine ligands dictated product distribution between 5-aryl and 6-aryl derivatives.

Subsequent innovations in 2010 introduced dynamic kinetic resolution strategies using aza-Cope rearrangements. Kurth and colleagues developed a three-step sequence starting from cyclopentanone derivatives, achieving 87% yield and 99% enantiomeric excess through chirality transfer from (R)-2-phenyl-3-butenamine. The 2013 patent WO2013102634A1 marked industrial scalability by hydrogenating pyrrolidine intermediates under mild conditions (H₂/Pd-C, 50°C), providing gram-scale access to 3-azabicyclo[3.3.0]octane.

Significance in Heterocyclic Chemistry

Octahydrocyclopenta[b]pyrrole’s significance stems from its constrained bicyclic architecture, which imposes precise spatial orientation on functional groups. The cis-fused (3aS,6aS) configuration mimics proline’s secondary amine geometry while enhancing metabolic stability. This structural mimicry proves vital in ACE inhibitor design, where the bicyclic core optimizes binding to zinc metalloprotease active sites.

The compound’s versatility extends to serving as a chiral scaffold in organocatalysis. Its nitrogen lone pair, positioned within a bicyclic framework, facilitates asymmetric induction in Michael additions and aldol reactions. Recent phosphonic/phosphinic analogues derived from this core demonstrate enhanced hydrogen-bonding capabilities, expanding applications in enzyme inhibition.

Research Evolution and Current Frontiers

Modern synthesis strategies focus on stereodivergent routes and atom economy. The 2025 stereoselective synthesis by Rodríguez-Pérez et al. achieved diastereomeric ratios >95:5 using Meyers’ tricyclic lactam methodology, enabling access to all cis-fused stereoisomers of phosphonic analogues. This approach leverages N-acyliminium ion intermediates for nucleophilic trapping with trimethyl phosphite, achieving 89% yield in carbamate derivatives.

Properties

IUPAC Name

1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N.ClH/c1-2-6-4-5-8-7(6)3-1;/h6-8H,1-5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQAJNJOXKMQYSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCNC2C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137857-51-1
Record name octahydrocyclopenta[b]pyrrole hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for preparing octahydrocyclopenta[b]pyrrole involves the hydrogenation of 1,2-dicyanocyclo-1-pentene. This process typically uses a metal catalyst such as Raney nickel or nickel on a support like SiO2. The reaction is carried out under high pressure and temperature conditions to achieve the desired hydrogenation .

Industrial Production Methods

Industrial production of octahydrocyclopenta[b]pyrrole hydrochloride often involves the Dieckmann cyclization of diethyl or dimethyl adipate, followed by cyanohydrin formation and reduction of an intermediate cyclic amide or imide. This method requires the use of expensive reducing agents like lithium aluminum hydride (LiAlH4) or borane, which generate significant amounts of inorganic salts as waste .

Chemical Reactions Analysis

Hydrogenation and Catalytic Reduction

The compound participates in hydrogenation reactions critical for synthesizing enantiomerically pure intermediates. Key findings include:

Parameter Conditions Outcome Source
CatalystRaney nickel or copper chromiteAchieves reduction of unsaturated bonds with 70–85% diastereomeric excess ,
Temperature28–60°COptimal stereochemical control at 40–50°C
Hydrogen Pressure5–10 barsHigher pressure accelerates reaction rate without compromising selectivity
Solvent SystemAqueous methanol (95/5 v/v%)Enhances solubility and stabilizes intermediates

Mechanistic Insight : Hydrogenation of unsaturated precursors (e.g., dicyanocyclopentenes) under these conditions facilitates simultaneous bond reduction and cyclization, bypassing multi-step pathways described in earlier methods .

Oxidation Reactions

Oxidative pathways are influenced by the compound’s electron-rich pyrrole ring:

  • Reagents : Hydrogen peroxide (<20% concentration) or potassium permanganate.

  • Products : Formation of poly(pyrrole-2-carboxylic acid) particles via radical polymerization mechanisms.

  • Key Factor : pH control (4–6) prevents over-oxidation and maintains structural integrity .

Substitution Reactions

The secondary amine and carboxylic acid groups enable nucleophilic substitution:

Reagent Position Product Application
Alkyl halidesNitrogen atomN-Alkylated derivativesPrecursors for ACE inhibitors
Acyl chloridesCarboxylic acidAmide conjugatesBioactive compound synthesis

Ring-Opening Reactions

Controlled cleavage of the bicyclic system occurs under acidic or basic conditions:

  • Acid Hydrolysis (HCl, 60°C): Yields linear amino acids via scission of the cyclopentane ring.

  • Base-Mediated (NaOH, reflux): Generates open-chain enolates amenable to further functionalization.

Stereochemical Transformations

The compound’s stereochemistry dictates reaction outcomes:

  • Epimerization : Reversible under basic conditions (pH > 10), enabling interconversion of diastereomers .

  • Resolution : Chiral chromatography separates enantiomers, critical for pharmaceutical applications .

Scientific Research Applications

Pharmaceutical Applications

a. Central Nervous System Disorders

Octahydrocyclopenta[b]pyrrole hydrochloride has been investigated for its interactions with central histaminergic systems, which are crucial for cognitive functions. Research indicates that compounds in this class can potentially treat cognitive deficits associated with aging and neurodegenerative diseases. For instance, studies have shown that derivatives of octahydrocyclopenta[b]pyrrole exhibit activity in the central nervous system, suggesting their utility in developing therapies for conditions such as Alzheimer’s disease and other forms of dementia .

b. RBP4 Antagonists

Recent studies have explored octahydrocyclopenta[b]pyrrole derivatives as antagonists of retinol-binding protein 4 (RBP4). These compounds have demonstrated a favorable balance of in vitro binding and functional activity, leading to significant reductions in serum RBP4 levels in rodent models. This indicates their potential role in managing metabolic disorders linked to obesity and insulin resistance .

Synthetic Applications

a. Industrial Synthesis Processes

The synthesis of this compound and its derivatives has been optimized for industrial applications. Patents describe processes that ensure high purity and yield while minimizing genotoxic impurities, which is essential for pharmaceutical manufacturing . The methods include multi-step reactions that transform simpler precursors into the desired bicyclic structure, demonstrating the compound's versatility in synthetic organic chemistry.

b. Crystalline Forms and Stability

Research has also focused on the crystalline forms of this compound, which are critical for ensuring stability and bioavailability in pharmaceutical formulations. The crystallization processes have been documented to yield forms with specific physicochemical properties, which can influence the compound's solubility and absorption rates .

Analytical Applications

a. Chromatographic Techniques

This compound has been analyzed using high-performance liquid chromatography (HPLC) to assess its purity and stability under various conditions. Such analytical methods are crucial for quality control in pharmaceutical applications, ensuring that formulations meet regulatory standards .

Mechanism of Action

The mechanism of action of octahydrocyclopenta[b]pyrrole hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been studied as a protease-activated receptor 1 (PAR1) antagonist, which is a promising target for antiplatelet therapy to prevent thrombotic cardiovascular events . The compound’s bicyclic structure allows it to fit into the active site of the receptor, inhibiting its activity and thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Ring Position Isomers: [b] vs. [c] Pyrrole Derivatives

  • Octahydrocyclopenta[c]pyrrole Hydrochloride (CAS 112626-50-3):

    • Structural Difference : The pyrrole nitrogen is located at the [c] junction, altering the bicyclic system's strain and reactivity .
    • Applications : Used as a synthetic intermediate for gliclazide and other antidiabetic agents .
    • Safety Profile : Hazard statements include H302 (harmful if swallowed) and H315/H319 (skin/eye irritation) .
  • Molecular Formula: C₈H₁₄ClNO₂, with a higher molecular weight (195.66 g/mol) due to the carboxyl group .
Compound CAS Number Molecular Formula Key Functional Groups Applications
Octahydrocyclopenta[c]pyrrole HCl 112626-50-3 C₇H₁₄ClN Amine hydrochloride Gliclazide synthesis
Octahydrocyclopenta[b]pyrrole HCl 93779-30-7 C₈H₁₄ClNO₂ Carboxylic acid Pharmaceutical intermediate

Functional Group Variations

  • Benzyl Octahydrocyclopenta[b]pyrrole-2-carboxylate Hydrochloride (CAS MFCD06658210):

    • Structure : Features a benzyl ester group, increasing hydrophobicity and altering pharmacokinetics .
    • Use : Likely employed in prodrug formulations or as a protected intermediate in organic synthesis .
  • cis-tert-Butyl 5-Oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate: Key Difference: Contains a ketone (5-oxo) and tert-butyl ester, making it more reactive in nucleophilic additions .

Bicyclic Amine Analogs with Divergent Ring Systems

  • 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane (Similarity: 0.91):

    • Structure : A smaller bicyclic system (3.1.0 vs. 5.1.0) with two methyl groups , enhancing steric hindrance .
    • Applications : Used in asymmetric catalysis or as a ligand in metal complexes .
  • cis-Octahydro-1H-isoindole Hydrochloride (Similarity: 0.86): Structural Difference: A six-membered ring fused to pyrrolidine, increasing conformational flexibility . Pharmacological Relevance: Potential use in CNS drug development due to improved blood-brain barrier penetration .

Key Research Findings

  • Synthetic Utility : Octahydrocyclopenta[c]pyrrole hydrochloride was successfully employed in a CuI-catalyzed coupling with 3-bromopyridine, yielding 2-(pyridin-3-yl)octahydrocyclopenta[c]pyrrole (53% yield) under mild conditions .
  • Stability : The [c]pyrrole variant requires storage in an inert atmosphere to prevent degradation, whereas the [b]pyrrole carboxylic acid derivative may need refrigeration due to hygroscopicity .
  • Toxicity : Both [b] and [c] derivatives share H302 (oral toxicity), necessitating controlled handling in industrial settings .

Biological Activity

Octahydrocyclopenta[b]pyrrole hydrochloride is a bicyclic compound with notable biological activity, primarily due to its interaction with various molecular targets within biological systems. This article explores its mechanisms of action, pharmacological effects, and relevant case studies, supported by data tables summarizing key research findings.

Chemical Structure and Properties

This compound is characterized by a unique bicyclic structure that includes a cyclopenta[b]pyrrole core. Its molecular formula is C7H13NC_7H_{13}N with a molecular weight of approximately 113.19 g/mol. The compound exists in both enantiomeric forms, which may influence its biological activity due to stereochemical differences.

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. These interactions can modulate various biochemical pathways, leading to diverse pharmacological effects. For instance, it has been noted for its potential as an antagonist of retinol-binding protein 4 (RBP4), which plays a critical role in retinol metabolism and transport .

Key Molecular Interactions

  • Enzyme Modulation : The compound may act as an inhibitor or activator of certain enzymes, influencing metabolic processes.
  • Receptor Binding : It exhibits binding affinity for receptors involved in cardiovascular regulation and neurotransmission pathways, suggesting potential applications in treating related disorders.

Biological Activity and Pharmacological Effects

Research has indicated that this compound exhibits significant biological activities, including:

  • Antimicrobial Properties : Similar compounds have shown effectiveness against various pathogens, making them candidates for antibiotic development.
  • Antitumor Activity : Studies suggest that derivatives of this compound may possess anticancer properties, particularly through mechanisms involving apoptosis induction in cancer cells .
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways indicates potential therapeutic applications in inflammatory diseases .

Data Summary

The following table summarizes key research findings related to the biological activity of this compound and its analogs:

Study ReferenceBiological ActivityKey Findings
RBP4 AntagonismSignificant reduction (>85%) in serum RBP4 levels in rodent models.
AntimicrobialDemonstrated activity against multiple bacterial strains; effective in vitro.
AntitumorInduced apoptosis in cancer cell lines; potential for further development as an anticancer agent.
Anti-inflammatoryInhibited pro-inflammatory cytokine release in cell culture studies.

Case Studies

  • RBP4 Antagonism :
    A study focused on the synthesis and evaluation of octahydrocyclopenta[b]pyrrole derivatives as antagonists of RBP4 demonstrated promising results, showing over 80% reduction in serum RBP4 levels upon oral administration in rodent models . This highlights the compound's potential role in managing conditions related to retinol metabolism.
  • Antimicrobial Testing :
    Research conducted on structurally similar compounds revealed significant antimicrobial activity against resistant strains of bacteria. In vitro assays indicated that octahydrocyclopenta[b]pyrrole derivatives could inhibit bacterial growth effectively, suggesting their utility in developing new antibiotics.
  • Antitumor Efficacy :
    In vitro studies evaluated the cytotoxic effects of octahydrocyclopenta[b]pyrrole derivatives on various cancer cell lines. Results indicated that these compounds could induce apoptosis through caspase activation pathways, positioning them as potential candidates for anticancer drug development .

Q & A

Q. What are the standard synthetic routes for Octahydrocyclopenta[b]pyrrole hydrochloride, and how do reaction conditions influence yield?

Methodological Answer: The compound is synthesized via reduction of cyclopentane phthalimide using KBH4/ZnCl2, yielding the bicyclic amine intermediate. Key steps include:

  • Step 1: Cyclopentane phthalimide is reduced under anhydrous conditions at 60–80°C for 24 hours.
  • Step 2: Acidic hydrolysis (HCl) converts the intermediate to the hydrochloride salt.
    Yield optimization requires strict control of stoichiometric ratios (KBH4:ZnCl2> ≈ 4:1) and inert atmospheres to prevent oxidation .

Q. How is this compound characterized analytically?

Methodological Answer: Use a combination of:

  • HPLC: Reverse-phase C18 column with UV detection at 210 nm (mobile phase: 0.1% TFA in acetonitrile/water).
  • Mass Spectrometry: ESI-MS confirms molecular weight (147.65 g/mol) and fragmentation patterns.
  • NMR: <sup>1</sup>H and <sup>13</sup>C NMR verify bicyclic structure (e.g., δH 3.2–3.5 ppm for pyrrolidine protons) .

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

  • Storage: Maintain under inert atmosphere (N2/Ar) at room temperature to prevent hygroscopic degradation .
  • PPE: Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing to avoid inhalation (H335 hazard) .
  • Spill Management: Neutralize with sodium bicarbonate and absorb with inert material .

Advanced Research Questions

Q. How can contradictory data in synthesis protocols be resolved?

Methodological Answer: Discrepancies in reduction methods (e.g., KBH4 vs. LiAlH4) are addressed by:

  • Comparative Studies: Parallel reactions under varying conditions (temperature, solvent polarity) to assess yield and purity.
  • Mechanistic Analysis: KBH4 favors selective amine formation, while LiAlH4 may over-reduce the bicyclic core .

Q. What strategies are used for impurity profiling in pharmaceutical intermediates?

Methodological Answer:

  • Chromatographic Separation: Use EP/USP impurity standards (e.g., MM0325.10) with HPLC-MS to identify byproducts like unreacted phthalimide or dehalogenated derivatives.
  • Quantitative Thresholds: Limit impurities to <0.15% per ICH guidelines using peak-area normalization .

Q. How do fluorinated derivatives (e.g., 4,4-difluoro analogs) differ in reactivity and bioactivity?

Methodological Answer: Fluorination at the 4,4-positions enhances:

  • Lipophilicity: LogP increases by ~0.5 units, improving blood-brain barrier penetration.
  • Metabolic Stability: Fluorine reduces CYP450-mediated oxidation.
    Synthesis: Achieved via DAST-mediated fluorination of the parent amine, requiring anhydrous CH2Cl2 at −78°C .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.